1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
Overview
Description
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a useful research compound. Its molecular formula is C17H25Br and its molecular weight is 309.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 30929 . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
The action of 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene could potentially be influenced by various environmental factors. For instance, its stability might be affected by exposure to light, heat, and oxygen . Moreover, its efficacy could be influenced by the specific conditions of the biological system in which it is introduced, such as pH, temperature, and the presence of other molecules.
Properties
IUPAC Name |
1-bromo-4-(4-pentylcyclohexyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHOIKFJBTGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801000794 | |
Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79832-89-6 | |
Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-bromo-4-(trans-4-pentylcyclohexyl)benzene used in the synthesis of the compound described in the research paper?
A: this compound serves as a crucial building block in the synthesis of 1,8-bis[4-(4-pentylcyclohexyl)phenyl]-10-methoxyanthracene. [] The research focuses on synthesizing this anthracene derivative due to its potential use in liquid crystal applications. The compound this compound provides the necessary structural elements, including the rigid benzene ring and the flexible pentyl chain, which are important for influencing the liquid crystalline properties of the final product.
Q2: What is the role of Suzuki coupling in this synthesis?
A: The research utilizes a Suzuki coupling reaction with a palladium catalyst (Pd(PPh3)4) to connect this compound to the central anthracene core. [] This reaction is highly effective in forming carbon-carbon bonds between aromatic rings, making it ideal for constructing complex molecules like the anthracene derivative studied in the paper.
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